(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
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Overview
Description
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of two trimethylstannane groups attached to a bithiophene core, which is further substituted with methoxy groups at the 3 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organostannanes and organic halides. The general procedure includes:
Starting Materials: 3,3’-Dimethoxy-2,2’-bithiophene and trimethyltin chloride.
Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (80-120°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Stille coupling reaction can be applied. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further Stille or Suzuki coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).
Coupling: Palladium catalysts and appropriate halide partners.
Major Products
Oxidation: Formation of carbonyl derivatives.
Substitution: Formation of new organotin compounds or other substituted derivatives.
Coupling: Formation of extended conjugated polymers or oligomers.
Scientific Research Applications
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Catalysis: Acts as a precursor for the synthesis of catalysts used in various organic transformations.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) in its applications involves:
Electronic Properties: The bithiophene core provides a conjugated system that facilitates electron delocalization, making it suitable for electronic applications.
Molecular Interactions: The trimethylstannane groups can interact with other molecules through coordination bonds, influencing the compound’s reactivity and stability.
Pathways: In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxy-2,2’-bithiophene: Lacks the trimethylstannane groups, making it less reactive in certain coupling reactions.
5,5’-Dibromo-3,3’-dimethoxy-2,2’-bithiophene: Contains bromine atoms instead of trimethylstannane groups, used in different coupling reactions.
3,3’-Dimethoxy-2,2’-bithiophene-5,5’-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups, affecting its reactivity and applications.
Properties
Molecular Formula |
C16H26O2S2Sn2 |
---|---|
Molecular Weight |
551.9 g/mol |
IUPAC Name |
[4-methoxy-5-(3-methoxy-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C10H8O2S2.6CH3.2Sn/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10;;;;;;;;/h3-4H,1-2H3;6*1H3;; |
InChI Key |
RRHBTHWWTOYMNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)OC |
Origin of Product |
United States |
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